(2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine
Overview
Description
(2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dopamine Antagonist : 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a related compound, has been identified as an effective antagonist to the low-dose hypotensive effect of dopamine, indicating potential applications in cardiovascular research and therapy (Jarboe et al., 1978).
Novel Curing Systems for Coatings : The photogeneration of organic amines from alpha-dimethyl-3,5-dimethoxybenzyl carbamates, related to the compound , was found to be beneficial in developing novel curing systems for thin film coatings (Fréchet & Cameron, 1991).
CNS Effects Study : Research on the central nervous system actions of 2,5-bis(3,4-dimethoxybenzyl) cyclopentyl amine, a similar compound, revealed its rapid depletion of norepinephrine and its impact on brain catecholamine levels, highlighting its relevance in neurological studies (Bannon et al., 1980).
Forensic Science : Studies on dimethoxyamphetamines, which share structural similarities, are relevant in forensic science for the identification and analysis of psychoactive substances (Maher et al., 2009).
Synthesis of Isoindolines : The synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine is a key step in creating isoindolines, suggesting applications in medicinal chemistry and drug development (Raju et al., 2007).
Antiproliferative-Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including compounds similar to (2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine, have demonstrated significant antiproliferative and antimicrobial properties, indicating potential applications in cancer and infectious disease research (Gür et al., 2020).
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2,2-dimethoxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-15-11-5-6-12(16-2)10(7-11)8-14-9-13(17-3)18-4/h5-7,13-14H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBQHYNNSVDSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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